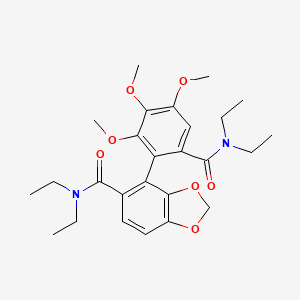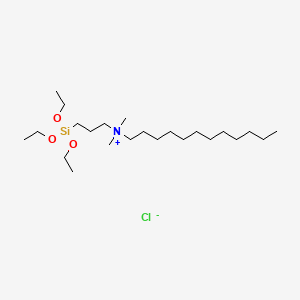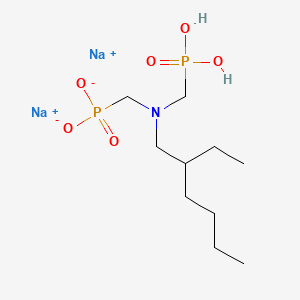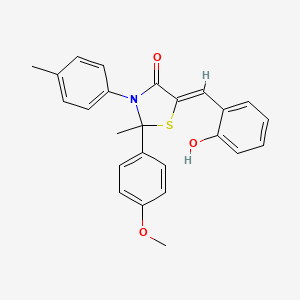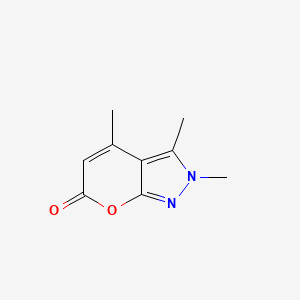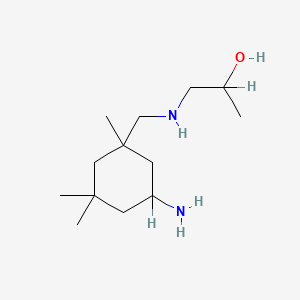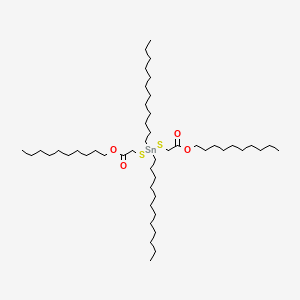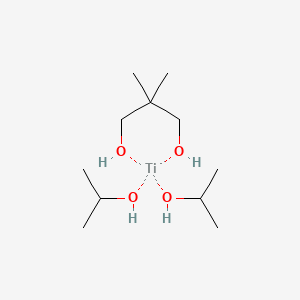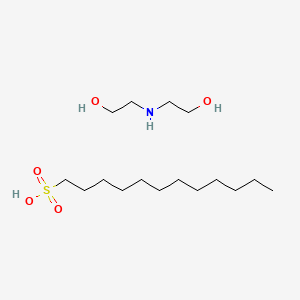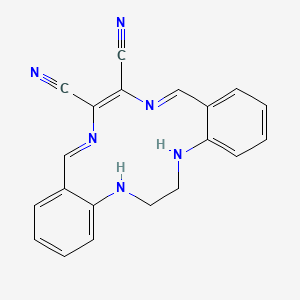
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile is a complex organic compound known for its unique structural properties. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with various metal ions. The presence of multiple nitrogen atoms in the macrocyclic ring allows for strong coordination with metal ions, making it a valuable compound in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.
Industry: Utilized in the development of advanced materials such as conductive polymers and supramolecular networks.
作用机制
The mechanism of action of 15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal ions, leading to various catalytic and biological effects. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired therapeutic outcomes.
相似化合物的比较
Similar Compounds
4,11-Dihydro-5,7,12,14-tetramethyldibenzo(b,i)(1,4,8,11)tetraazacyclotetradecine: A similar macrocyclic ligand with methyl groups at specific positions.
5,14-Dihydro-6,8,15,17-tetramethyldibenzo(b,i)(1,4,8,11)tetraazacyclotetradecine: Another related compound with a different substitution pattern.
Uniqueness
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile is unique due to the presence of dicarbonitrile groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and stable coordination, such as in catalysis and material science.
属性
CAS 编号 |
77037-31-1 |
|---|---|
分子式 |
C20H16N6 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
(14Z)-2,5,13,16-tetrazatricyclo[16.4.0.06,11]docosa-1(22),6,8,10,12,14,16,18,20-nonaene-14,15-dicarbonitrile |
InChI |
InChI=1S/C20H16N6/c21-11-19-20(12-22)26-14-16-6-2-4-8-18(16)24-10-9-23-17-7-3-1-5-15(17)13-25-19/h1-8,13-14,23-24H,9-10H2/b20-19-,25-13?,26-14? |
InChI 键 |
UCHHBXJVWWEPSW-CBHMYJGPSA-N |
手性 SMILES |
C1CNC2=CC=CC=C2C=N/C(=C(\N=CC3=CC=CC=C3N1)/C#N)/C#N |
规范 SMILES |
C1CNC2=CC=CC=C2C=NC(=C(N=CC3=CC=CC=C3N1)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


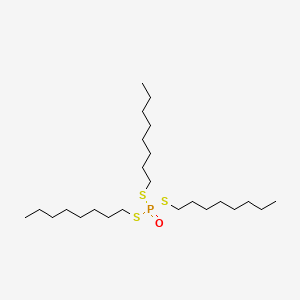


![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
